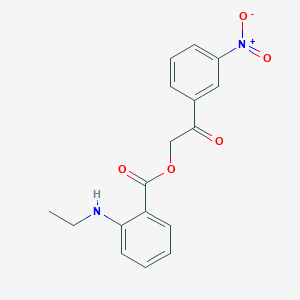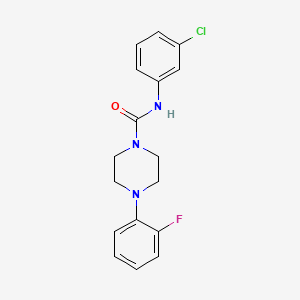
N-isobutyl-N'-(2-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-N'-(2-phenoxyphenyl)thiourea, commonly known as IBPT, is a chemical compound that has been widely used in scientific research due to its unique properties. IBPT is a thiourea derivative that belongs to the class of compounds known as plant growth regulators. It has been extensively studied for its potential applications in agriculture, medicine, and environmental science.
作用機序
The mechanism of action of IBPT is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins. In plants, IBPT has been shown to inhibit the activity of the enzyme nitrate reductase, which is involved in nitrogen metabolism. In animals, IBPT has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
IBPT has been shown to have a number of biochemical and physiological effects. In plants, it has been shown to stimulate the activity of certain enzymes involved in photosynthesis and nitrogen metabolism. In animals, it has been shown to reduce inflammation and pain, and to inhibit the growth of cancer cells.
実験室実験の利点と制限
IBPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. It also has a number of potential applications in various fields, making it a versatile compound for research.
However, there are also some limitations to the use of IBPT in lab experiments. It can be toxic at high concentrations, and its effects can be variable depending on the species and tissue being studied. It also has limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several areas of future research that could be explored with IBPT. In agriculture, further studies could be conducted to optimize the use of IBPT as a plant growth regulator and herbicide. In medicine, more research is needed to fully understand the mechanism of action of IBPT and to explore its potential therapeutic applications. In environmental science, IBPT could be further investigated as a chelating agent for heavy metal removal and as a potential tool for wastewater treatment. Overall, IBPT has great potential for further research and development in a variety of fields.
合成法
The synthesis of IBPT involves the reaction of isobutylamine with 2-phenoxyaniline in the presence of thiourea. The reaction takes place under mild conditions and yields a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
IBPT has been widely used in scientific research due to its potential applications in various fields. In agriculture, IBPT has been shown to stimulate plant growth and improve crop yields. It has also been used as a herbicide and fungicide to control weed growth and fungal infections.
In medicine, IBPT has been investigated for its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat conditions such as arthritis and chronic pain. IBPT has also been studied for its potential anticancer effects, and has been shown to inhibit the growth of cancer cells in vitro.
In environmental science, IBPT has been used as a chelating agent to remove heavy metals from contaminated soil and water. It has also been investigated for its potential use in wastewater treatment.
特性
IUPAC Name |
1-(2-methylpropyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(2)12-18-17(21)19-15-10-6-7-11-16(15)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIADZQPWYBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)

![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)




![5-methyl-4-{2-oxo-2-[4-(3-phenylpropyl)-1,4-diazepan-1-yl]ethyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5877351.png)


![methyl 3-{[3-(4-fluorophenyl)acryloyl]amino}-4-methylbenzoate](/img/structure/B5877366.png)